RG-102240

描述

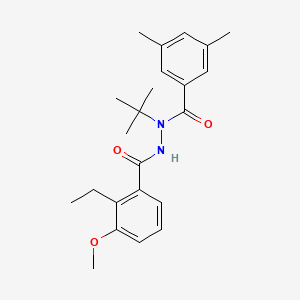

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYXITIZXRMPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041114 | |

| Record name | RheoSwitch ligand 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RG-102240: A Technical Guide to a Synthetic Gene Switch Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-102240 is a synthetic, non-steroidal diacylhydrazine-based ligand designed to activate an inducible gene expression system known as the RheoSwitch Therapeutic System® (RTS®). This system, based on the insect ecdysone receptor (EcR), provides a method for controlling the expression of a target gene in a dose-dependent manner. The activator ligand, also referred to in clinical development as veledimex , offers the ability to turn gene expression "on" and "off," providing a layer of safety and control for gene and cell therapies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available data, and relevant experimental protocols.

Core Components and Mechanism of Action

The RheoSwitch Therapeutic System® is a heterodimeric nuclear receptor-based gene switch. The core components are:

-

Two Fusion Proteins:

-

A ligand-inducible transcription factor composed of the Gal4 DNA binding domain fused to a modified ligand-binding domain of the ecdysone receptor (EcR).

-

A co-activation partner consisting of the activation domain of the herpes simplex virus VP16 protein fused to a chimeric retinoid X receptor (RXR).

-

-

Inducible Promoter: A promoter sequence containing Gal4 binding sites upstream of a minimal promoter, which drives the expression of the target gene.

-

Activator Ligand (this compound/veledimex): A small molecule that binds to the EcR fusion protein.

In the absence of the activator ligand, the two fusion proteins do not form a stable complex, and the target gene remains transcriptionally silent. Upon administration, this compound binds to the EcR fusion protein, inducing a conformational change that promotes the formation of a stable, high-affinity heterodimer with the RXR fusion protein. This complex then binds to the inducible promoter, recruiting the transcriptional machinery and activating the expression of the target gene. Discontinuation of this compound results in the dissociation of the complex and the cessation of gene expression.[1]

Signaling Pathway Diagram

Caption: this compound activates the gene switch by inducing heterodimerization.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comments | Reference |

| Concentration for Efficacy Testing | 10 µM | HEK293 | Did not cause significant changes in the expression of endogenous genes at this concentration. | [2][3] |

Table 2: Clinical Data for Veledimex (this compound)

| Parameter | Value | Study Population | Comments | Reference |

| Oral Dose | 20 mg/day | Adult patients with recurrent glioblastoma | Determined to be the optimal dose for balancing efficacy and safety. | [4][5] |

| Safety Profile | Well-tolerated | Adult patients with recurrent glioblastoma | Most common adverse events were transient, mild flu-like symptoms, cytokine release syndrome, elevated liver enzymes, and lymphopenia, all of which were reversible upon discontinuation of the drug. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and use of this compound.

Luciferase Reporter Assay for this compound Activity

This protocol is designed to quantify the dose-dependent activity of this compound in inducing gene expression via the RheoSwitch Therapeutic System®.

Experimental Workflow Diagram

Caption: Step-by-step process for assessing this compound activity.

Materials:

-

HEK293 cells (or other suitable mammalian cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmid for EcR-LBD-Gal4 DBD

-

Expression plasmid for RXR-VP16 AD

-

Reporter plasmid with Gal4 UAS driving firefly luciferase expression

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Prepare a DNA master mix containing the three plasmids (EcR, RXR, and luciferase reporter) at an optimized ratio.

-

Dilute the DNA master mix and the transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Combine the diluted DNA and transfection reagent, incubate to allow complex formation.

-

Add the transfection complexes to the cells.

-

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Ligand Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO).

-

Remove the transfection medium from the cells and replace it with 100 µL of the this compound dilutions.

-

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis:

-

Remove the medium from the wells.

-

Wash the cells once with PBS.

-

Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from untransfected or vehicle-treated cells).

-

Plot the luminescence values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Generation of a Stable Cell Line for the RheoSwitch System

This protocol describes the creation of a stable cell line that constitutively expresses the RheoSwitch fusion proteins, allowing for routine testing of this compound and other ligands.

Workflow for Stable Cell Line Generation

Caption: Process for creating a stable cell line for the RheoSwitch system.

Materials:

-

HEK293 cells

-

Expression plasmids for EcR-LBD-Gal4 DBD and RXR-VP16 AD

-

Plasmid conferring resistance to a selectable marker (e.g., pcDNA3.1 for neomycin/G418 resistance)

-

Transfection reagent

-

Selection antibiotic (e.g., G418)

-

Cloning cylinders or limiting dilution supplies

Procedure:

-

Co-transfection: Transfect HEK293 cells with the EcR and RXR expression plasmids, along with the selectable marker plasmid, using a suitable transfection reagent.

-

Antibiotic Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.

-

Colony Isolation: Replace the selection medium every 3-4 days until distinct, resistant colonies appear. Isolate individual colonies using cloning cylinders or by limiting dilution.

-

Clone Expansion: Expand each isolated clone in individual culture vessels while maintaining selection pressure.

-

Functional Screening:

-

Plate the expanded clones in a 96-well plate.

-

Transiently transfect each clone with the luciferase reporter plasmid.

-

Treat the transfected cells with a known concentration of this compound (e.g., 1 µM) and a vehicle control.

-

Perform a luciferase assay to identify clones with low basal activity and high induction in response to this compound.

-

-

Selection and Characterization: Select the clone with the best performance (highest fold-induction and lowest background) for further characterization and use in subsequent experiments.

Safety and Handling

A complete safety data sheet (SDS) for this compound should be obtained from the supplier. As a diacylhydrazine derivative, standard laboratory precautions for handling chemical compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

This compound (veledimex) is a potent and specific activator of the ecdysone receptor-based RheoSwitch Therapeutic System®. Its ability to provide tight, dose-dependent control over transgene expression makes it a valuable tool for research and a critical component of several clinical-stage gene and cell therapies. The lack of significant off-target effects on endogenous gene expression in human cells underscores its potential for safe and effective use in therapeutic applications. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties will continue to support its development and application in the field of regulated gene expression.

References

- 1. db.cngb.org [db.cngb.org]

- 2. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. PDCT-03. PHASE 1 STUDY OF Ad-RTS-hIL-12 + VELEDIMEX IN PEDIATRIC BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATIM-15. A PHASE 1 STUDY OF Ad-RTS-hIL-12 + VELEDIMEX IN ADULTS WITH RECURRENT GLIOBLASTOMA: DOSE DETERMINATION WITH UPDATED OVERALL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RG-102240: An Inducible Gene Expression System Ligand

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RG-102240, also known as RSL1 or GS-E, is a non-steroidal, diacylhydrazine-based ecdysone receptor (EcR) agonist. It serves as a potent and specific ligand for inducible gene expression systems, a technology that allows for the controlled expression of a gene of interest in a temporal and dose-dependent manner. This level of control is invaluable in functional genomics, drug discovery, and gene therapy. Unlike endogenous steroid hormones, this compound exhibits minimal pleiotropic effects on mammalian cells, making it a highly sought-after tool for precise gene regulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The development of inducible gene expression systems has been a significant advancement in molecular biology, offering a solution to the challenges posed by constitutive gene expression, which can often lead to cellular toxicity or compensatory mechanisms. The ecdysone receptor system, derived from insects, was identified as a promising candidate for such a system in mammalian cells due to its orthogonal nature; its ligand, ecdysone, and its receptor are not naturally present in mammals, thereby minimizing off-target effects.

This compound was developed as a synthetic, non-steroidal ligand for the EcR to overcome some of the limitations of natural ecdysteroids, such as metabolic instability and potential for off-target effects. The diacylhydrazine class of compounds was explored for its ability to mimic the action of ecdysone by binding to the EcR and inducing a conformational change that triggers gene transcription.

Mechanism of Action: The Ecdysone Receptor Gene Switch

The this compound-based inducible gene expression system operates on the principle of a ligand-activated transcription factor. The core components of the system are:

-

The Ecdysone Receptor (EcR) and Ultraspiracle (USP) Heterodimer: The functional receptor is a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). In engineered mammalian systems, a modified EcR and the host cell's endogenous RXR form the heterodimer.

-

The Ecdysone Response Element (EcRE): This is a specific DNA sequence engineered into the promoter of a target gene. The EcR/RXR heterodimer binds to this element.

-

The Inducer (this compound): In the absence of this compound, the EcR/RXR heterodimer binds to the EcRE and actively represses transcription. Upon introduction, this compound binds to the ligand-binding domain of the EcR, inducing a conformational change in the receptor complex. This change leads to the dissociation of co-repressors and the recruitment of co-activators, ultimately initiating the transcription of the downstream gene of interest.

Quantitative Data

The efficacy and specificity of this compound have been evaluated in several studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Receptor | Value | Reference |

| IC50 | Insect Cells | Wildtype G:CfE(DEF) | 85 nM | [1] |

| IC50 | Insect Cells | A110P mutant G:CfE(DEF) | 13 nM | [1] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the response, indicating its potency as an EcR agonist.

Table 2: Effect of this compound on Endogenous Gene Expression in HEK293 Cells

| Ligand | Concentration | Significant Changes in Endogenous Gene Expression | Reference |

| This compound | 10 µM | No | [2] |

| RG-102277 | 10 µM | No | [2] |

| RG-102398 | 10 µM | No | [2] |

| RG-100864 | 10 µM | No | |

| Ponasterone A | 10 µM | Yes | |

| 20-hydroxyecdysone | 10 µM | No |

This data highlights the key advantage of diacylhydrazine ligands like this compound, which is their minimal impact on the host cell's natural gene expression profile, even at relatively high concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the characterization of this compound.

Synthesis of this compound (General Diacylhydrazine Synthesis)

While the specific, detailed synthesis protocol for this compound is proprietary, a general method for the synthesis of diacylhydrazines involves the reaction of a hydrazide with an acyl chloride.

Materials:

-

Appropriately substituted hydrazide

-

Appropriately substituted acyl chloride

-

A suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the substituted hydrazide in the aprotic solvent.

-

Add the base to the solution.

-

Slowly add the substituted acyl chloride to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture for a specified period until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

Work up the reaction mixture, which may involve washing with aqueous solutions to remove byproducts and the base.

-

Purify the crude product using crystallization or column chromatography to obtain the pure diacylhydrazine.

Reporter Gene Assay for Ecdysone Receptor Activation

This assay is used to quantify the ability of a compound to activate the ecdysone receptor gene switch.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression plasmid for EcR and RXR

-

Reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) downstream of an EcRE-containing promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and other test compounds

-

Lysis buffer and substrate for the reporter enzyme

Procedure:

-

Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the EcR/RXR expression plasmids and the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.

-

Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates according to the manufacturer's instructions (e.g., by measuring luminescence for luciferase).

-

Data Analysis: Normalize the reporter activity to a co-transfected control or total protein concentration. Plot the reporter activity as a function of the compound concentration to determine parameters like EC50.

Microarray Analysis of Endogenous Gene Expression

This experiment is performed to assess the off-target effects of this compound on the host cell's transcriptome.

Procedure:

-

Cell Culture and Treatment: Culture HEK293 cells and treat them with a high concentration of this compound (e.g., 10 µM) or a vehicle control for an extended period (e.g., 72 hours).

-

RNA Isolation: Isolate total RNA from the treated and control cells using a standard method (e.g., TRIzol reagent or a commercial kit).

-

RNA Quality Control: Assess the quality and quantity of the isolated RNA.

-

Microarray Hybridization: Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5) and hybridize them to a microarray chip containing probes for thousands of genes.

-

Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescence signals.

-

Data Analysis: Normalize the raw data and perform statistical analysis to identify genes that are differentially expressed between the this compound-treated and control groups. A fold-change and p-value cutoff are typically used to determine significance.

Conclusion

This compound stands out as a highly effective and specific ligand for the ecdysone receptor-based inducible gene expression system. Its non-steroidal, diacylhydrazine structure confers the significant advantage of minimal interference with endogenous gene expression in mammalian cells, a critical feature for its application in sensitive research and therapeutic contexts. The quantitative data on its potency and specificity, combined with the detailed experimental protocols, provide a solid foundation for its use in a wide range of biological studies. The continued development and application of such precise gene regulatory tools will undoubtedly accelerate our understanding of gene function and the development of novel therapeutic strategies.

References

RG-102240: A Technical Guide to its Role in Inducible Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RG-102240 is a synthetic, non-steroidal ecdysone agonist belonging to the diacylhydrazine class of molecules. It functions as a potent and specific ligand for the ecdysone receptor (EcR)-based inducible gene expression system. This system provides a powerful tool for the temporal and dose-dependent control of transgene expression in mammalian cells for research and potential therapeutic applications. A key advantage of this compound is its high specificity and minimal off-target effects, as it does not significantly alter the expression of endogenous genes in human cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data on its effects on gene expression, and a conceptual framework for its application.

Introduction to Inducible Gene Expression and the Ecdysone Receptor System

Inducible gene expression systems are essential tools in modern molecular biology and drug development, allowing for the controlled expression of a gene of interest. This control is crucial for studying gene function, developing cell-based assays, and for the safe and effective delivery of gene therapies. The ecdysone receptor (EcR) system, derived from insects, is a widely used inducible system that offers tight regulation and low basal expression in mammalian cells.

The core components of the EcR system are:

-

The Ecdysone Receptor (EcR): A nuclear receptor that is not naturally present in mammals.

-

The Retinoid X Receptor (RXR) or Ultraspiracle protein (USP): The heterodimeric partner of EcR.

-

An Ecdysone Response Element (EcRE): A specific DNA sequence placed upstream of the gene of interest.

-

An Inducing Ligand: A small molecule that binds to and activates the EcR-RXR/USP heterodimer.

This compound serves as a potent and specific inducing ligand for this system.

This compound: Mechanism of Action

This compound, a diacylhydrazine derivative, acts as an agonist for the ecdysone receptor. In an engineered mammalian cell line containing the components of the EcR gene switch, the introduction of this compound initiates a cascade of events leading to the expression of the target gene.

The signaling pathway is as follows:

-

Cellular Uptake: this compound, being a small molecule, readily crosses the cell membrane.

-

Receptor Binding: Inside the cell, this compound binds to the ligand-binding domain of the ecdysone receptor (EcR), which is partnered with the retinoid X receptor (RXR) or its insect ortholog, the ultraspiracle protein (USP).

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the EcR-RXR/USP heterodimer, which then translocates to the nucleus if it is not already there.

-

DNA Binding: In the nucleus, the activated receptor complex recognizes and binds to the specific Ecdysone Response Element (EcRE) sequence engineered into the promoter region of the target gene.

-

Transcriptional Activation: The binding of the activated receptor complex to the EcRE recruits the necessary co-activators and the cellular transcription machinery to initiate the transcription of the downstream gene of interest.

-

Protein Expression: The resulting messenger RNA (mRNA) is then translated into the desired protein.

The expression of the target gene can be turned off by withdrawing this compound from the cell culture medium.

Quantitative Data on Gene Expression

A key study by Panguluri and colleagues in 2007 investigated the effects of several ecdysone receptor ligands on endogenous gene expression in Human Embryonic Kidney (HEK) 293 cells. This study is critical for assessing the specificity and potential off-target effects of this compound.

The findings are summarized in the table below:

| Compound | Class | Concentration | Duration of Exposure | Effect on Endogenous Gene Expression in HEK 293 Cells |

| This compound | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed [1] |

| RG-102277 | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed[1] |

| RG-102398 | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed[1] |

| RG-100864 | Diacylhydrazine | 10 µM | 72 hours | No significant changes observed[1] |

| RG-120499 | Tetrahydroquinoline | 1 µM | 72 hours | Changes in expression of genes including TNF, MAF, Rab, and Reprimo[1] |

| RG-121150 | Amidoketone | 10 µM | 72 hours | Changes in expression of genes including v-jun, FBJ, and EGR |

| 20-hydroxyecdysone (20E) | Ecdysteroid | 10 µM | 72 hours | No effect on gene expression |

| Ponasterone A (Pon A) | Ecdysteroid | 10 µM | 72 hours | Some changes in the expression of endogenous genes |

Note: The data presented here is based on the abstract of the cited publication. The full text of the study, which would contain more detailed quantitative data (e.g., fold changes, statistical analysis), was not accessible.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific cell line, the expression vector system used, and the desired level and duration of gene expression. Due to the inaccessibility of the full-text research articles citing the use of this compound, specific, validated protocols cannot be provided in this guide. However, a general experimental workflow can be outlined.

General Experimental Workflow for this compound-Inducible Gene Expression

Key Considerations for Protocol Development:

-

This compound Concentration: Based on the available literature, a concentration of 10 µM has been shown to be effective and non-toxic in HEK 293 cells. However, the optimal concentration should be determined empirically for each cell line and application through a dose-response experiment.

-

Solvent: this compound is a small organic molecule and will likely need to be dissolved in an organic solvent such as DMSO to create a stock solution before being diluted in cell culture medium. The final concentration of the solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.

-

Induction Time: The time required to achieve maximal gene expression will vary depending on the gene of interest, the cell type, and the stability of the expressed protein. A time-course experiment is recommended to determine the optimal induction period.

-

Cell Line: The responsiveness to the EcR system and this compound may vary between different cell lines. It is important to validate the system in the specific cell line being used.

Structure-Activity Relationship and ADME Properties

Information regarding the detailed synthesis, structure-activity relationships (SAR), and the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is expected to be contained within the publication by Lapenna et al. (2009). As this primary source could not be accessed, a detailed discussion on these aspects cannot be provided at this time.

Conclusion

This compound is a valuable tool for researchers and drug developers utilizing the ecdysone-inducible gene expression system. Its key strength lies in its ability to potently induce gene expression with high specificity and minimal off-target effects on the endogenous transcriptome of human cells. While detailed experimental protocols and a comprehensive dataset require access to the primary literature, the information presented in this guide provides a solid foundation for the application of this compound in a research and development setting. For the successful implementation of this compound, empirical optimization of experimental conditions is highly recommended.

References

In-depth Technical Guide: Core Properties of the RG-102240 Compound

Notice: Information regarding the compound RG-102240 is exceptionally limited in publicly accessible scientific literature and commercial databases. This guide is compiled based on the sparse available data and will be updated as more information becomes available.

Overview and Basic Properties

This compound is identified as a transcription inducer.[1] Its primary application lies within inducible gene expression systems, where it functions as an external chemical stimulus to activate the expression of a target gene.[1] Such systems are pivotal tools in molecular biology and genetic engineering, allowing for controlled and temporal regulation of gene activity.

Due to the proprietary nature or the early stage of research, detailed information regarding the physicochemical properties of this compound, such as its molecular weight, formula, solubility, and stability, is not currently available in the public domain.

Mechanism of Action

The precise mechanism of action for this compound as a transcription inducer has not been publicly disclosed. In typical inducible gene expression systems, a chemical inducer operates by binding to a specific receptor protein. This binding event triggers a conformational change in the receptor, which then either directly or indirectly promotes the transcription of a downstream gene.

Hypothetical Signaling Pathway for a Generic Transcription Inducer:

References

RG-102240: A Technical Guide for Inducible Gene Function and Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-102240 is a potent, non-steroidal ecdysone agonist belonging to the diacylhydrazine class of compounds. It serves as a highly specific inducing agent for ecdysone receptor (EcR)-based inducible gene expression systems. These systems provide a powerful tool for the temporal and dose-dependent control of gene expression in mammalian cells and other eukaryotic organisms, facilitating in-depth studies of gene function and regulation. A key advantage of this compound is its minimal pleiotropic effects, as it does not significantly alter the expression of endogenous genes in mammalian cells, ensuring that the observed phenotype is a direct result of the induced gene of interest. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Introduction to the Ecdysone-Inducible System and this compound

Inducible gene expression systems are indispensable tools in modern biological research, allowing for the controlled expression of a gene of interest. The ecdysone-inducible system, derived from the insect molting pathway, has emerged as a robust and widely used platform. The system relies on the ecdysone receptor (EcR), a nuclear receptor that, in the presence of its ligand, activates the transcription of a target gene.

This compound is a synthetic, non-steroidal ligand for the EcR. Its diacylhydrazine structure confers high affinity and specificity for the receptor, making it an excellent inducer. Unlike natural ecdysteroids, this compound and other diacylhydrazines exhibit favorable pharmacological properties, including high specificity and low off-target effects in mammalian systems.[1]

Mechanism of Action

The most common configuration of the ecdysone-inducible system is a two-hybrid (bipartite) system, typically delivered via two separate vectors:

-

Receptor Vector: This vector constitutively expresses a heterodimeric receptor complex. This complex usually consists of a modified ecdysone receptor (e.g., VgEcR, derived from the spruce budworm Choristoneura fumiferana) and the retinoid X receptor (RXR).

-

Expression Vector: This vector contains the gene of interest (GOI) cloned downstream of a synthetic promoter containing ecdysone response elements (E/GRE).

In the absence of an inducer, the VgEcR/RXR heterodimer binds to the E/GRE but does not activate transcription, resulting in low basal expression of the GOI. Upon introduction of this compound, the ligand binds to the ligand-binding domain (LBD) of VgEcR, inducing a conformational change in the receptor complex. This change facilitates the recruitment of transcriptional co-activators, leading to the robust transcription of the downstream gene of interest.

Quantitative Data

One of the critical features of this compound is its minimal impact on the host cell's transcriptome, ensuring that the observed effects are due to the expression of the gene of interest. A key study by Panguluri et al. (2007) provides quantitative data on the specificity of various ecdysone receptor ligands.

| Ligand Class | Compound | Concentration | Significant Changes in Endogenous Gene Expression (HEK 293 Cells) |

| Diacylhydrazine | This compound | 10 µM | No |

| Diacylhydrazine | RG-102277 | 10 µM | No |

| Diacylhydrazine | RG-102398 | 10 µM | No |

| Diacylhydrazine | RG-100864 | 10 µM | No |

| Ecdysteroid | 20-hydroxyecdysone (20E) | 10 µM | No |

| Ecdysteroid | Ponasterone A (Pon A) | 10 µM | Yes |

| Amidoketone | RG-121150 | 10 µM | Yes |

| Tetrahydroquinoline | RG-120499 | 1 µM | Yes |

| Table 1: Specificity of Ecdysone Receptor Ligands. Data summarized from Panguluri et al., FEBS Journal, 2007.[1] |

While a specific EC50 value for this compound in a commercially available system is not readily found in the literature, diacylhydrazines typically exhibit high potency, with induction often observed in the nanomolar to low micromolar range. The optimal concentration should be determined empirically for each cell line and experimental setup.

Experimental Protocols

The following protocols provide a general framework for using this compound to induce gene expression in a mammalian cell line stably expressing an ecdysone-inducible system.

Preparation of this compound Stock Solution

-

Resuspend this compound: Resuspend this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Induction of Gene Expression in Adherent Cells

-

Cell Seeding: Plate the stable cell line containing the ecdysone-inducible system at a density that will ensure they are in a logarithmic growth phase at the time of induction.

-

Preparation of Induction Medium: Prepare fresh culture medium containing the desired final concentration of this compound. This is done by diluting the stock solution directly into the medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal induction level.

-

Induction: Remove the existing medium from the cells and replace it with the induction medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the kinetics of expression of the gene of interest and the desired level of protein accumulation.

-

Analysis: Harvest the cells for downstream analysis, such as qRT-PCR to measure mRNA levels or Western blotting to measure protein levels.

Conclusion

This compound is a valuable tool for researchers requiring tight control over gene expression. Its high specificity and low impact on endogenous gene expression make it a superior choice for inducible systems, particularly in studies where off-target effects are a concern. By following the guidelines and protocols outlined in this technical guide, researchers can effectively harness the power of the ecdysone-inducible system for their investigations into gene function and regulation.

References

Preliminary Research Applications of RG-102240: A Technical Overview

Notice: Publicly available scientific literature and preclinical data for the compound designated RG-102240 are not available at this time. The following guide is a template illustrating the expected structure and content for a comprehensive technical overview of a research compound. The specific data, protocols, and pathways for this compound would be populated as information becomes publicly accessible.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic compounds. It outlines the typical in vitro and in vivo studies, mechanistic analyses, and data presentation required to establish a foundational understanding of a compound's biological activity and potential for further development.

Core Compound Profile

| Parameter | Data Point |

| Compound Name | This compound |

| Molecular Target(s) | Information Not Available |

| Therapeutic Area(s) | Information Not Available |

| Mechanism of Action | Information Not Available |

| In Vitro Potency (IC50/EC50) | Information Not Available |

| In Vivo Efficacy Models | Information Not Available |

In Vitro Characterization

In vitro studies are fundamental to determining a compound's direct effects on cellular and molecular targets in a controlled environment. These experiments provide initial data on potency, selectivity, and mechanism of action.

Primary Target Engagement Assays

Objective: To quantify the binding affinity and/or functional activity of this compound against its intended molecular target(s).

Typical Methodologies:

-

Biochemical Assays: Enzyme-linked immunosorbent assays (ELISA), fluorescence resonance energy transfer (FRET) assays, or radiometric binding assays.

-

Cell-Based Assays: Reporter gene assays, second messenger assays (e.g., cAMP, calcium flux), or target-specific phosphorylation assays.

Experimental Workflow: Target Engagement Assay

Cellular Pathway Analysis

Objective: To elucidate the downstream effects of this compound on relevant signaling pathways.

Typical Methodologies:

-

Western Blotting: To measure changes in the expression and phosphorylation status of key pathway proteins.

-

Quantitative PCR (qPCR): To assess changes in the expression of target genes.

-

Immunofluorescence: To visualize the subcellular localization of pathway components.

Hypothetical Signaling Pathway Affected by this compound

In Vivo Evaluation

In vivo studies are critical for assessing the efficacy, safety, pharmacokinetics, and pharmacodynamics of a compound in a whole-organism context.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Typical Animal Models: Mice, rats.

Experimental Protocol:

-

Administer a single dose of this compound to animals via the intended clinical route (e.g., oral, intravenous).

-

Collect blood samples at predetermined time points.

-

Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters.

| PK Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| Bioavailability (%) | Fraction of administered dose that reaches systemic circulation |

Efficacy Studies in Disease Models

Objective: To evaluate the therapeutic potential of this compound in a relevant animal model of disease.

Typical Animal Models: Genetically engineered models, induced disease models.

Experimental Workflow: In Vivo Efficacy Study

Concluding Summary

The preliminary research applications of a novel compound like this compound involve a structured progression from in vitro characterization to in vivo validation. The initial steps focus on confirming target engagement and elucidating the mechanism of action at a cellular level. Subsequent in vivo studies in appropriate animal models are essential to understand the compound's pharmacokinetic profile and to provide proof-of-concept for its therapeutic efficacy. The data generated from these foundational studies are critical for making informed decisions about advancing a compound into further preclinical development and ultimately towards clinical trials. As research on this compound is published, this framework can be populated with specific experimental details and quantitative data to provide a comprehensive technical guide.

An In-depth Technical Guide to Transcriptional Activation by RG-102240

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional activation mechanism of RG-102240, a synthetic non-steroidal ecdysone agonist. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in ecdysone receptor (EcR)-based inducible gene expression systems. This document summarizes the available quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Concept: this compound as a Specific Inducer of Ecdysone Receptor-Based Gene Switches

This compound is a diacylhydrazine-class small molecule that functions as a potent and specific ligand for engineered ecdysone receptor (EcR)-based gene switch systems. These systems provide a powerful tool for the inducible expression of transgenes in mammalian and other host cells. A key advantage of this compound is its orthogonality to endogenous cellular pathways. Studies have shown that at concentrations effective for inducing gene expression through an EcR system (e.g., 10 µM), this compound does not cause significant changes in the expression of endogenous genes in human embryonic kidney (HEK) 293 cells[1]. This specificity makes it a reliable tool for controlled gene expression studies, minimizing off-target effects.

Mechanism of Transcriptional Activation

The transcriptional activation by this compound is contingent upon the presence of an engineered ecdysone receptor system within the host cell. The fundamental components of this system and the mechanism of action are as follows:

-

The Receptor Complex: The most common configuration consists of two components: a modified ecdysone receptor (EcR) from an insect species and a retinoid X receptor (RXR) homolog, such as the ultraspiracle protein (USP). These two proteins form a heterodimer that functions as the ligand-dependent transcription factor.

-

The Response Element: A specific DNA sequence, known as the ecdysone response element (EcRE), is placed upstream of a minimal promoter that drives the expression of the gene of interest. The EcR/RXR heterodimer specifically binds to this EcRE.

-

Ligand-Induced Activation: In the absence of a ligand, the EcR/RXR heterodimer is bound to the EcRE but remains in an inactive or repressive state. Upon introduction, this compound binds to the ligand-binding domain (LBD) of the EcR. This binding event induces a conformational change in the EcR protein.

-

Recruitment of Co-activators and Transcription Initiation: The conformational change in the EcR/RXR heterodimer leads to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then activates the minimal promoter, initiating the transcription of the downstream gene of interest.

The following diagram illustrates this signaling pathway:

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound. It is important to note that specific values such as EC50 and maximal induction can vary depending on the specific EcR construct, the promoter, the host cell line, and the reporter gene used.

| Parameter | Value | Cell Type | Notes | Reference |

| Concentration for Minimal Off-Target Effects | 10 µM | HEK 293 | At this concentration, this compound, as a representative diacylhydrazine, did not cause significant changes in endogenous gene expression. | [1] |

Further quantitative data, such as specific EC50 values and detailed induction kinetics for this compound, are highly dependent on the specific experimental setup of the ecdysone-inducible system. Researchers should empirically determine these parameters for their system of interest.

Experimental Protocols

This section provides a generalized protocol for inducing gene expression using this compound in a stably transfected mammalian cell line containing an ecdysone-inducible system.

Materials

-

Mammalian cell line stably expressing the EcR/RXR receptor complex and the gene of interest under the control of an EcRE-containing promoter.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Reagents for downstream analysis (e.g., qPCR reagents for mRNA quantification, lysis buffer for protein analysis).

Protocol for Induction of Gene Expression

-

Cell Seeding: Plate the stable cell line in the desired format (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of induction.

-

Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.

-

Preparation of Induction Medium: Prepare fresh complete cell culture medium containing the desired final concentration of this compound. For example, to achieve a 10 µM final concentration, dilute the 10 mM stock solution 1:1000 in the medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. A typical range to test would be from 0.1 µM to 20 µM.

-

Induction: Remove the existing medium from the cells and replace it with the induction medium. For a negative control, add medium containing the same concentration of the vehicle (e.g., DMSO) without this compound.

-

Incubation: Incubate the cells for the desired period to allow for gene expression. The optimal induction time should be determined empirically through a time-course experiment (e.g., harvesting cells at 6, 12, 24, 48, and 72 hours post-induction).

-

Harvesting and Analysis:

-

For RNA analysis: Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction. Proceed with RNA purification and subsequent analysis by qPCR.

-

For protein analysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer. Collect the lysate and proceed with protein quantification and analysis by Western blotting or other immunoassays.

-

The following diagram outlines the general experimental workflow:

Conclusion

This compound is a valuable tool for the precise control of gene expression in research and development settings. Its mechanism of action through the ecdysone receptor-based system, coupled with its minimal impact on endogenous gene expression, provides a robust and reliable method for transcriptional activation. For optimal results, it is imperative that researchers empirically determine the ideal concentration and induction kinetics for their specific cellular and genetic context. This guide provides the foundational knowledge and a starting point for the successful implementation of this compound in your experimental designs.

References

Methodological & Application

Application Notes and Protocols for RG-102240 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-102240, also known as RSL1, is a non-steroidal, diacylhydrazine-based agonist of the ecdysone receptor (EcR). It functions as a potent and specific inducer for ecdysone-inducible gene expression systems. These systems provide a powerful tool for the temporal and dose-dependent control of gene expression in mammalian and other eukaryotic cells. A key advantage of using this compound in human cell lines, such as Human Embryonic Kidney (HEK293) cells, is its minimal impact on endogenous gene expression, ensuring that the observed effects are specific to the induced gene of interest.[1][2]

This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, focusing on its application in inducible gene expression systems.

Mechanism of Action: The Ecdysone-Inducible System

The ecdysone-inducible expression system is a binary system that relies on the ligand-dependent activation of a chimeric receptor. The core components are:

-

Receptor Plasmids: These plasmids constitutively express a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). The EcR is engineered to have a DNA-binding domain that recognizes a specific response element not found in the host cell's genome.

-

Response Plasmid: This plasmid contains the gene of interest (GOI) under the control of a promoter that is linked to the specific ecdysone response elements (EcREs).

In the absence of an inducer, the EcR/RXR heterodimer does not activate transcription. Upon introduction of this compound, the ligand binds to the ligand-binding domain of EcR, causing a conformational change. This change facilitates the recruitment of transcriptional co-activators and the binding of the receptor complex to the EcREs, thereby initiating the transcription of the GOI.

Caption: Mechanism of this compound-induced gene expression.

Quantitative Data

While extensive dose-response data for this compound in mammalian cell culture is not widely published, the following table summarizes available quantitative information. Researchers should perform a dose-response curve for their specific cell line and expression system to determine the optimal concentration.

| Parameter | Value | Species/System | Notes |

| IC₅₀ | 85 nM | Choristoneura fumiferana (Wildtype G:CfE(DEF)) | This value represents the concentration for 50% inhibition in a competitive binding assay with an insect ecdysone receptor. It can serve as a starting point for determining the effective concentration in mammalian systems. |

| IC₅₀ | 13 nM | Choristoneura fumiferana (A110P mutant) | Demonstrates high affinity for a mutant form of the insect ecdysone receptor. |

| Recommended Screening Concentration | 10 µM | HEK293 Cells | At this concentration, this compound did not cause significant changes in the expression of endogenous genes, indicating low off-target effects.[2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO and ethanol up to 100 mM.[1]

-

To prepare a 10 mM stock solution, dissolve 3.825 mg of this compound (MW: 382.5 g/mol ) in 1 mL of DMSO.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Determining the Optimal Concentration of this compound (Dose-Response Curve)

It is essential to determine the optimal concentration of this compound for each specific cell line and inducible expression system to achieve maximal induction with minimal cytotoxicity.

Caption: Workflow for determining the optimal this compound concentration.

Materials:

-

Cells stably or transiently expressing the ecdysone-inducible system (e.g., HEK293)

-

Complete cell culture medium

-

96-well or 24-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reporter gene assay system (e.g., luciferase assay kit, fluorescence microscope/plate reader for GFP)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. For HEK293 cells, a density of 2 x 10⁵ cells per well in a 6-well plate is a common starting point.[3]

-

Preparation of this compound Dilutions:

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.01 nM to 10 µM.

-

Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO).

-

-

Treatment: After allowing the cells to adhere overnight, replace the existing medium with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined period, typically 24 to 72 hours. The optimal incubation time should also be determined empirically.

-

Analysis of Gene Expression:

-

After incubation, wash the cells with PBS.

-

Lyse the cells according to the protocol of your chosen reporter assay system.

-

Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability (e.g., total protein concentration) if there are concerns about cytotoxicity at higher concentrations.

-

Plot the reporter activity as a function of the this compound concentration.

-

Determine the EC₅₀ (the concentration that elicits a half-maximal response) from the dose-response curve.

-

Protocol for this compound-Induced Gene Expression

This protocol provides a general guideline for inducing the expression of a target gene using the optimal concentration of this compound determined from the dose-response experiment.

Materials:

-

Cells with the ecdysone-inducible system

-

Complete cell culture medium

-

This compound stock solution

-

Appropriate cell culture plates or flasks

Procedure:

-

Cell Culture: Culture the cells containing the ecdysone-inducible system under standard conditions. Sub-culture the cells as needed.

-

Induction:

-

When the cells reach the desired confluency for your experiment, replace the culture medium with fresh medium containing the pre-determined optimal concentration of this compound.

-

Include a negative control (vehicle-treated cells) in parallel.

-

-

Incubation: Incubate the cells for the desired duration to allow for the expression of the gene of interest.

-

Downstream Analysis: After the incubation period, harvest the cells for downstream applications, such as:

-

RNA analysis: qRT-PCR to measure the transcript levels of the induced gene.

-

Protein analysis: Western blotting or ELISA to detect the expressed protein.

-

Functional assays: Perform assays relevant to the function of the induced protein.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no induction | - Suboptimal this compound concentration- Insufficient incubation time- Problems with the expression plasmids (e.g., low transfection efficiency, incorrect plasmid construction)- Cell line not suitable | - Perform a thorough dose-response and time-course experiment.- Verify the integrity and sequence of the plasmids.- Ensure high transfection efficiency or generate a stable cell line. |

| High background expression (leakiness) | - Promoter in the response plasmid is not sufficiently repressed.- The cell line has endogenous factors that weakly activate the system. | - Use an ecdysone-inducible system known for its low basal activity.- Screen different clones of stable cell lines for low background expression. |

| Cell toxicity | - this compound concentration is too high.- The expressed protein is toxic to the cells. | - Use the lowest effective concentration of this compound.- Perform a time-course experiment to determine the optimal expression window before significant cell death occurs. |

Conclusion

This compound is a valuable tool for the precise control of gene expression in cell culture experiments utilizing the ecdysone-inducible system. Its high specificity and low impact on endogenous gene expression make it a reliable inducer for a wide range of research applications. By following the protocols outlined in these application notes and optimizing the experimental conditions for your specific system, you can achieve robust and reproducible control over your gene of interest.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applying an Inducible Expression System to Study Interference of Bacterial Virulence Factors with Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RG-102240-Mediated Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-102240 is a non-steroidal, diacylhydrazine-based agonist for the ecdysone receptor (EcR), utilized as a potent inducer for EcR-based inducible gene expression systems.[1] These "gene switch" systems provide a reliable method for the controlled expression of a target gene in mammalian cells. The this compound ligand, in conjunction with a co-expressed ecdysone receptor (EcR) and retinoid X receptor (RXR), forms a functional transcription factor that activates the expression of a gene of interest under the control of an ecdysone-responsive promoter. A key advantage of this system is its low off-target effects, as diacylhydrazine ligands like this compound have been shown to not induce significant changes in endogenous gene expression in human embryonic kidney (HEK293) cells at concentrations up to 10 µM.[2]

Principle of the System

The ecdysone receptor-based inducible system is a powerful tool for temporal control of gene expression. In the absence of an inducer, the EcR/RXR heterodimer remains inactive. Upon introduction of this compound, the ligand binds to the ligand-binding domain of the EcR, causing a conformational change that promotes the recruitment of co-activators and initiates transcription of the target gene. This system is characterized by low basal expression and the potential for high-level induced expression in a dose- and time-dependent manner.[3]

Data Presentation

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Class | Diacylhydrazine | [2] |

| Mechanism of Action | Ecdysone Receptor Agonist | [1] |

| Target System | Ecdysone Receptor-based Inducible Gene Expression Systems | |

| Effect on Endogenous Genes (HEK293 cells) | No significant changes at 10 µM for 72h |

Table 2: Dose-Response Characteristics of Diacylhydrazine Ligands in EcR Systems

| Ligand | Cell Line | Reporter System | Effective Concentration Range | EC50 | Max Induction Concentration | Reference |

| This compound | 3T3 | Secreted Alkaline Phosphatase (SEAP) | 0.001 - 1 µM | Not Specified | ~1 µM | |

| RG-115819 (similar diacylhydrazine) | NIH3T3, HEK293 | Luciferase | Not Specified | Subnanomolar range | 10 nM | |

| Tebufenozide (ecdysone agonist) | HEK293 | Luciferase | 0.1 - 10 µM | Not Specified | ~1.5 µM |

Experimental Protocols

Preparation of this compound Stock Solution

-

Resuspend this compound: Based on its solubility, dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol for Inducing Gene Expression in HEK293 Cells

This protocol assumes you have a stable HEK293 cell line expressing the ecdysone receptor (EcR), retinoid X receptor (RXR), and your gene of interest under an ecdysone-responsive promoter.

Materials:

-

HEK293 cells engineered with the EcR-based inducible system

-

Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well plates (e.g., 24-well or 96-well)

-

Luciferase assay reagent (if using a luciferase reporter)

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before induction, seed the engineered HEK293 cells into multi-well plates at a density that will result in 70-80% confluency at the time of induction.

-

-

Preparation of Induction Medium:

-

On the day of induction, prepare a series of dilutions of this compound in complete culture medium. For a dose-response experiment, a range of 1 nM to 10 µM is recommended.

-

Include a "vehicle control" with the same concentration of DMSO as the highest this compound concentration.

-

-

Induction:

-

Carefully remove the old medium from the cells.

-

Add the prepared induction medium with the different concentrations of this compound to the respective wells.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO2 incubator for the desired induction period. For a time-course experiment, typical time points are 6, 12, 24, 48, and 72 hours.

-

-

Measurement of Gene Expression (Luciferase Reporter Example):

-

After the incubation period, remove the induction medium and wash the cells once with PBS.

-

Lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter or total protein concentration if necessary.

-

Visualizations

Signaling Pathway of this compound-Mediated Gene Induction

Caption: this compound binds to the EcR/RXR heterodimer, activating it to induce gene transcription.

Experimental Workflow for this compound Induction

Caption: Workflow for inducing gene expression with this compound and measuring the response.

References

- 1. A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecdysone Receptor-based Singular Gene Switches for Regulated Transgene Expression in Cells and Adult Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

No Direct Applications of RG-102240 in Cancer Immunotherapy Research Found in Publicly Available Data

Despite a comprehensive search of scientific literature and public databases, there is currently no direct evidence to support the application of RG-102240 (also known as RSL1) in the field of cancer immunotherapy research.

This compound is identified as a non-steroidal ecdysone receptor (EcR) agonist.[1] Its primary and well-documented application is as a "gene switch" ligand in inducible gene expression systems.[1] These systems allow researchers to control the expression of specific genes by administering the ligand. In principle, such inducible systems are of significant interest in various therapeutic areas, including cancer, to precisely control the delivery and activity of potent therapeutic agents.

While the broader concept of inducible gene expression is being explored in cancer therapy and immunotherapy to regulate the expression of transgenes for safer and more effective treatments, the available search results do not mention this compound or the ecdysone-based system being utilized in this specific context.[2][3][4] Research in inducible systems for cancer immunotherapy has largely focused on other systems, such as the tetracycline-inducible (Tet-On/Tet-Off) systems.

The conducted searches for "this compound cancer immunotherapy," "RSL1 cancer immunotherapy," and related queries did not yield any preclinical or clinical data, quantitative efficacy data, or established experimental protocols linking this compound to cancer immunotherapy. The search results on cancer immunotherapy discuss various other therapeutic approaches, including checkpoint inhibitors, CAR-T cell therapy, and vaccines, but do not connect these to this compound.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, due to the absence of foundational information on the use of this compound in cancer immunotherapy research.

It is conceivable that research into this specific application is in very early, non-public stages, or that the compound has not been pursued for this indication. Researchers and drug development professionals interested in this area may need to consult proprietary research or conduct novel investigations to explore any potential role of this compound in cancer immunotherapy.

References

Application Notes and Protocols for RG-102240 in Gene Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulated gene expression is a critical component for the safety and efficacy of many gene therapy strategies. The ability to precisely control the timing and dosage of a therapeutic transgene can minimize toxicity and mimic physiological patterns of gene activity. The ecdysone receptor (EcR)-based inducible gene switch system offers a robust platform for achieving such control. This system utilizes the insect steroid hormone receptor, EcR, and its heterodimeric partner, the retinoid X receptor (RXR), to regulate gene expression in mammalian cells in response to a small molecule inducer.[1][2]

RG-102240 is a non-steroidal, diacylhydrazine-based ecdysone agonist that serves as a potent and specific ligand for the EcR-based gene switch.[3] Its favorable pharmacological profile, including minimal off-target effects on endogenous mammalian gene expression, makes it an attractive candidate for use in gene therapy applications.[3] Ecdysone agonists are noted for their low mammalian toxicity, a significant advantage for clinical translation.[4]

These application notes provide a comprehensive, step-by-step guide for the utilization of this compound in preclinical gene therapy studies, from initial in vitro validation to in vivo proof-of-concept.

Mechanism of Action: The Ecdysone-Inducible Gene Switch

The ecdysone-inducible system is a "gene switch" that allows for the controlled expression of a therapeutic gene. In the absence of an inducer like this compound, a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR) heterodimer do not activate transcription. When this compound is administered, it binds to the EcR, causing a conformational change that recruits transcriptional co-activators and initiates the expression of the target therapeutic gene. This system is characterized by low basal expression in the "off" state and high levels of gene expression upon induction.

Caption: this compound-mediated gene expression.

Data Presentation

In Vitro Dose-Response of this compound

The following table summarizes representative data for the in vitro dose-dependent induction of a reporter gene (e.g., Luciferase) by this compound in a stable cell line expressing the ecdysone-inducible system.

| This compound Concentration (nM) | Fold Induction (mean ± SD) |

| 0 (uninduced) | 1.0 ± 0.2 |

| 0.1 | 15 ± 3 |

| 1 | 150 ± 25 |

| 10 | 850 ± 90 |

| 100 | 1200 ± 150 |

| 1000 | 1250 ± 160 |

In Vivo Pharmacokinetics of an Ecdysone Agonist

This table provides illustrative pharmacokinetic parameters for a non-steroidal ecdysone agonist following a single intravenous administration in a rodent model. Specific pharmacokinetic data for this compound is not publicly available and would need to be determined experimentally.

| Parameter | Value |

| Half-life (t½) | 2-4 hours |

| Peak Plasma Concentration (Cmax) | Achieved within 15-30 minutes |

| Bioavailability (Oral) | Variable, requires formulation optimization |

| Clearance | Rapid |

In Vivo Gene Expression Kinetics

This table illustrates the kinetics of reporter gene expression in a tumor xenograft model following a single administration of an ecdysone agonist.

| Time Post-Induction (hours) | Relative Gene Expression (%) |

| 0 | <1 |

| 6 | 100 |

| 12 | 45 |

| 24 | <5 |

Experimental Protocols

Protocol 1: In Vitro Validation of the this compound Inducible System

Objective: To determine the dose-response and induction kinetics of this compound in a mammalian cell line stably expressing the ecdysone-inducible system.

Materials:

-

Mammalian cell line (e.g., HEK293, CHO) stably transfected with:

-

A vector expressing the modified EcR and RXR.

-

A vector containing the therapeutic gene of interest (or a reporter gene like luciferase or GFP) under the control of an ecdysone-responsive promoter.

-

-

This compound (stock solution in DMSO).

-

Cell culture medium and supplements.

-

Assay reagents for detecting the therapeutic or reporter gene product (e.g., luciferase assay kit, flow cytometer for GFP).

Methodology:

-

Cell Plating: Seed the stable cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.

-

This compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.

-

Induction: Replace the cell culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, 72 hours) to allow for gene expression.

-

Quantification:

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

For GFP: Analyze GFP expression by flow cytometry or fluorescence microscopy.

-

For a Therapeutic Gene: Quantify mRNA levels by RT-qPCR or protein levels by ELISA or Western blot.

-

-

Data Analysis: Calculate the fold induction by normalizing the signal from induced samples to the uninduced control. Plot the dose-response curve to determine the EC50.

Caption: Workflow for in vitro dose-response studies.

Protocol 2: In Vivo Gene Regulation Using AAV Delivery and this compound Induction

Objective: To demonstrate regulated in vivo expression of a therapeutic gene delivered by an adeno-associated virus (AAV) vector in a preclinical animal model.

Materials:

-

AAV vector encoding the ecdysone-inducible system and the therapeutic gene.

-

This compound formulated for in vivo administration (e.g., in a biocompatible vehicle like PEG, corn oil, or saline with a solubilizing agent).

-

Preclinical animal model (e.g., mice, rats).

-

Methods for AAV administration (e.g., intravenous, intramuscular, or direct tissue injection).

-

Methods for sample collection (e.g., blood for plasma, tissue biopsies).

-

Assay for quantifying the therapeutic protein or a reporter molecule.

Methodology:

-

AAV Vector Administration: Administer the AAV vector to the animals via the desired route. Allow sufficient time for the vector to transduce target tissues and for transgene expression to stabilize (typically 2-4 weeks).

-

Baseline Measurement: Collect pre-induction samples (e.g., blood, biopsy) to determine the basal level of therapeutic gene expression.

-

This compound Administration: Administer this compound to the animals. The dose and route of administration should be based on prior pharmacokinetic and dose-finding studies.

-

Time-Course Analysis: Collect samples at various time points post-induction (e.g., 6, 12, 24, 48 hours) to evaluate the kinetics of gene expression.

-

Washout Period: After the induction phase, monitor the decline of therapeutic gene expression over time in the absence of further this compound administration to assess the reversibility of the system.

-

Quantification: Analyze the collected samples to quantify the levels of the therapeutic protein or reporter molecule.

-

Data Analysis: Plot the time-course of gene expression to determine the peak, duration, and decline of the response.

References

- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of ecdysone receptor gene switch ligands on endogenous gene expression in 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Lentiviral Vectors with RG-102240 Inducible Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells. Their ability to integrate into the host genome facilitates stable, long-term transgene expression, making them invaluable for research, target validation, and the development of cell-based therapies.[1][2] The integration of inducible expression systems provides an essential layer of control, allowing researchers to regulate the timing and level of gene expression.[3] This temporal and quantitative control is critical when studying genes that may be toxic when constitutively expressed or when a dynamic understanding of a gene's function is required.[3][4]

This document details the application and protocols for a lentiviral vector platform incorporating a chemically inducible system responsive to RG-102240. This compound is a gene switch ligand designed to act as a transcription inducer in engineered gene expression systems. The system is designed for tight regulation, exhibiting low basal expression in the "off" state and high-level, dose-dependent expression upon induction with this compound.

System Overview: The this compound Inducible Lentiviral System

The this compound inducible system is engineered as a two-component system delivered by a single "all-in-one" lentiviral vector to ensure coordinated expression.

-

Regulator Protein: A constitutively expressed transactivator protein. This protein is a fusion of a DNA-binding domain and a ligand-binding domain that specifically recognizes this compound.

-

Inducible Expression Cassette: The gene of interest (GOI) is placed under the control of a minimal promoter (e.g., a minimal CMV promoter) downstream of response element sequences.

In the absence of this compound, the regulator protein is inactive and cannot bind to the response element, resulting in minimal to no transcription of the GOI. When this compound is added to the cell culture medium, it binds to the regulator protein, inducing a conformational change that allows the protein to bind to the response element and potently activate transcription of the GOI.

Experimental Workflow

The overall workflow for utilizing the this compound inducible lentiviral system involves several key stages, from vector production to the final analysis of induced gene expression.

Detailed Protocols

Biosafety Notice: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) or higher facility, following all institutional and national safety guidelines.

Protocol 3.1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles by transient transfection of HEK293T cells.

Materials:

-

HEK293T cells (passage <15)

-

DMEM with 10% FBS (antibiotic-free for transfection)

-

Lentiviral transfer plasmid (containing the this compound system and GOI)

-

Lentiviral packaging plasmids (e.g., psPAX2)

-

Lentiviral envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Opti-MEM or serum-free medium

-

10 cm tissue culture plates